N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate is a chemical compound with the molecular formula C7H14NS2ClO4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate typically involves the reaction of N,N-diethyl-1,3-dithiolan-2-iminium chloride with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired perchlorate salt. The general reaction scheme is as follows:
N,N-Diethyl-1,3-dithiolan-2-iminium chloride+Perchloric acid→N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iminium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electrical or optical properties.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate involves its interaction with molecular targets through its iminium and dithiolan groups. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-1,3-dithiolan-2-iminium perchlorate
- N,N-Diethyl-1,3-dithiolan-2-iminium chloride
- N,N-Diethyl-1,3-dithiolan-2-iminium bromide
Uniqueness
N,N-Diethyl-1,3-dithiolan-2-iminium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical and physical properties compared to its chloride or bromide counterparts. This uniqueness makes it valuable in specific applications where the perchlorate anion’s properties are advantageous.
Eigenschaften
75761-17-0 | |
Molekularformel |
C7H14ClNO4S2 |
Molekulargewicht |
275.8 g/mol |
IUPAC-Name |
1,3-dithiolan-2-ylidene(diethyl)azanium;perchlorate |
InChI |
InChI=1S/C7H14NS2.ClHO4/c1-3-8(4-2)7-9-5-6-10-7;2-1(3,4)5/h3-6H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
DMVUITIWQSUKRD-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](=C1SCCS1)CC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.